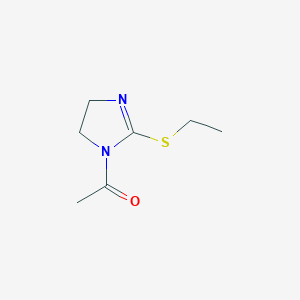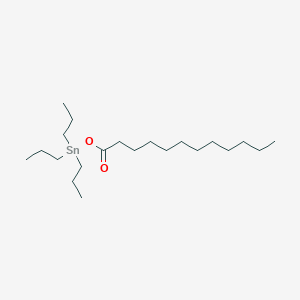
Tripropyltin laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropyltin laurate is an organotin compound with the chemical formula C21H44O2Sn . It is a derivative of lauric acid and tripropyltin, where the lauric acid is esterified with tripropyltin. Organotin compounds, including this compound, are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripropyltin laurate typically involves the esterification of lauric acid with tripropyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C12H24O2+(C3H7)3SnCl→C21H44O2Sn+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropyltin laurate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurate group can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Tripropyltin laurate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.
Mécanisme D'action
The mechanism of action of tripropyltin laurate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis and leakage of cellular contents. This property makes it effective as an antimicrobial agent. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin laurate: Similar in structure but with butyl groups instead of propyl groups.
Triphenyltin laurate: Contains phenyl groups instead of propyl groups.
Tripropyltin chloride: Similar but lacks the laurate ester group.
Uniqueness
Tripropyltin laurate is unique due to its specific combination of propyl groups and laurate ester, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57808-37-4 |
|---|---|
Formule moléculaire |
C21H44O2Sn |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
tripropylstannyl dodecanoate |
InChI |
InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
GBVHWVQKJWLJKO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


stannane](/img/structure/B14609382.png)
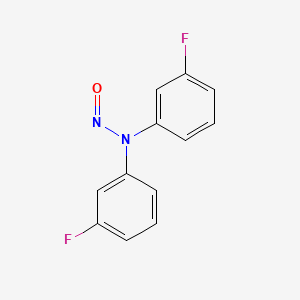
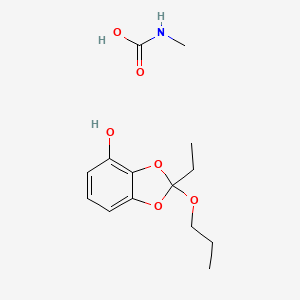
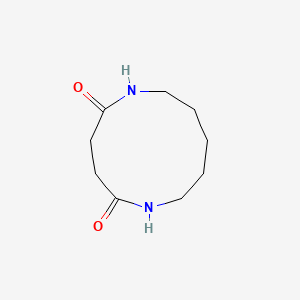
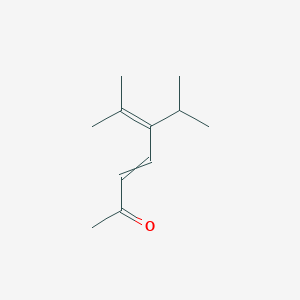
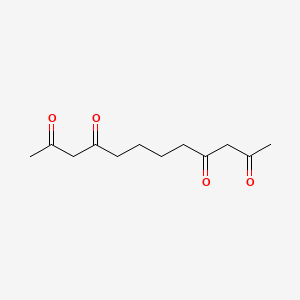
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
